(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione
Description
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex polycyclic aromatic compound characterized by a partially hydrogenated tetracene backbone (3,4-dihydrotetracene) substituted with hydroxyl, acetyl, methoxy, and ketone groups. The compound’s elucidation typically relies on advanced spectroscopic techniques, including UV, ¹H-NMR, and ¹³C-NMR, as demonstrated in studies isolating related metabolites from Zygophyllum fabago .
Properties
Molecular Formula |
C21H16O8 |
|---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
(3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C21H16O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,25-26,28H,6-7H2,1-2H3/t21-/m0/s1 |
InChI Key |
MXWGWQIBIUNUNE-NRFANRHFSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Canonical SMILES |
CC(=O)C1(CC2=C(C(=O)C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials often include simpler aromatic compounds that undergo a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups through reactions such as electrophilic aromatic substitution.
Acetylation: Addition of an acetyl group using reagents like acetic anhydride in the presence of a catalyst.
Methoxylation: Introduction of a methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carbonyl groups can produce secondary alcohols.
Scientific Research Applications
(S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s tetracene core and substitution pattern align it with natural products like doxorubicin (anthracycline class) and Zygocaperoside (isolated from Z. fabago). Key distinctions include:
- Hydrogenation state: The 3,4-dihydrotetracene moiety differentiates it from fully aromatic anthraquinones.
- Substituents: The acetyl group at C-3 and methoxy at C-10 are rare in natural triones, contrasting with common hydroxyl/methoxy patterns in anthraquinones.
- Stereochemistry : The (S)-configuration at C-3 may confer unique interactions in biological systems compared to racemic analogs.
Table 1: Structural Comparison with Analogous Compounds
Spectroscopic Differentiation
- UV-Vis : The target compound’s conjugated dihydrotetracene system may exhibit λmax shifts compared to fully aromatic analogs due to reduced π-electron delocalization .
- NMR: The acetyl group’s methyl signal (~2.1 ppm) and deshielded hydroxyl protons (δ > 12 ppm) are diagnostic markers. Methoxy (~3.8 ppm) and aromatic proton signals further distinguish it from non-acetylated triones .
Research Findings and Methodological Insights
Structural Elucidation Techniques
Studies on similar compounds emphasize the critical role of 2D-NMR (e.g., HSQC, HMBC) in resolving complex substitution patterns, particularly for hydroxyl and methoxy groups . Cross-referencing with spectral databases (e.g., Tables of Spectral Data for Structure Determination of Organic Compounds) ensures accurate assignment of signals like acetyl and methoxy protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
